molecular formula C11H11ClN2O4S B1293618 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid CAS No. 6387-17-3

5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid

Cat. No. B1293618
CAS RN: 6387-17-3
M. Wt: 302.73 g/mol
InChI Key: QENFKLWBWWDGLL-UHFFFAOYSA-N
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Description

5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, also known as 5-chloro-6-methylpyrazol-3-ol sulfonic acid (CMPSA) is a sulfur-containing organic acid that is used in a variety of scientific research applications. CMPSA has been studied in both biochemical and physiological research, and has been found to have significant potential in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid involves the synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid, which is then reacted with 5-chloro-2-nitrotoluene-3-sulfonic acid to obtain the target compound.

Starting Materials
Ethyl acetoacetate, Hydrazine hydrate, Acetic anhydride, Sodium acetate, Chlorine gas, Aniline, 2-nitrotoluene, Chlorosulfonic acid, Concentrated sulfuric acid

Reaction
Step 1: Synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid by reacting Ethyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride and sodium acetate., Step 2: Chlorination of 2-nitrotoluene using chlorine gas to obtain 5-chloro-2-nitrotoluene., Step 3: Sulfonation of 5-chloro-2-nitrotoluene with chlorosulfonic acid in the presence of concentrated sulfuric acid to obtain 5-chloro-2-nitrotoluene-3-sulfonic acid., Step 4: Reaction of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid with 5-chloro-2-nitrotoluene-3-sulfonic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to obtain the target compound, 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid.

Scientific Research Applications

CMPSA has been used in a variety of scientific research applications, including enzymology, biochemistry, and pharmacology. In enzymology, CMPSA has been used as an inhibitor of certain enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In biochemistry, CMPSA has been used as a reagent for the synthesis of other organic compounds. In pharmacology, CMPSA has been used as a ligand for the binding of drugs to their receptors.

Mechanism Of Action

CMPSA works by binding to certain proteins, such as enzymes and receptors, in a specific manner. The binding of CMPSA to these proteins alters the protein’s structure and function, which in turn affects the protein’s activity. For example, when CMPSA binds to the enzyme acetylcholinesterase, it inhibits the enzyme’s activity and thus prevents the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of CMPSA depend on the specific application in which it is used. In enzymology, CMPSA has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In biochemistry, CMPSA has been found to be useful in the synthesis of other organic compounds. In pharmacology, CMPSA has been found to be a useful ligand for the binding of drugs to their receptors.

Advantages And Limitations For Lab Experiments

The advantages of using CMPSA in laboratory experiments include its low cost, its ease of synthesis, and its ability to bind to a variety of proteins. The limitations of using CMPSA in laboratory experiments include its low solubility in water, its instability in acidic conditions, and its potential toxicity.

Future Directions

The potential future directions for CMPSA include its use as an inhibitor of other enzymes, its use as a reagent in the synthesis of other organic compounds, its use as a ligand for the binding of drugs to their receptors, its use as a tool for studying the structure and function of proteins, and its use as a potential therapeutic agent. CMPSA may also be useful in the development of new drugs and the study of drug-receptor interactions.

properties

IUPAC Name

3-chloro-5-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c1-6-3-8(19(16,17)18)5-9(12)11(6)14-10(15)4-7(2)13-14/h3,5H,4H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENFKLWBWWDGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2C)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213384
Record name 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
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Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid

CAS RN

6387-17-3
Record name 3-Chloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid
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Record name 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
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Record name 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
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Record name 5-chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
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Record name 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulfonic acid
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